Niraparib carboxylic acid metabolite M1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Niraparib carboxylic acid metabolite M1 is a metabolite of niraparib, a poly (ADP-ribose) polymerase (PARP) inhibitor. Niraparib is used primarily in the treatment of ovarian, breast, pancreatic, and prostate cancers. The metabolite M1 is formed through the hydrolysis of niraparib and is further processed through glucuronidation to form M10 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Niraparib carboxylic acid metabolite M1 is synthesized through the hydrolysis of niraparib. The process involves the use of carboxylesterases, which catalyze the hydrolysis reaction. The reaction conditions typically involve an aqueous environment with a suitable buffer to maintain the pH .
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of bioreactors where carboxylesterases are employed to catalyze the hydrolysis of niraparib under controlled conditions. The product is then purified using standard chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Niraparib carboxylic acid metabolite M1 primarily undergoes hydrolysis and glucuronidation reactions. The hydrolysis reaction is catalyzed by carboxylesterases, while the glucuronidation reaction is mediated by uridine 5′-diphospho-glucuronosyltransferase .
Common Reagents and Conditions
Hydrolysis: Carboxylesterases, aqueous buffer
Glucuronidation: Uridine 5′-diphospho-glucuronosyltransferase, glucuronic acid donors
Major Products
Hydrolysis: this compound
Glucuronidation: Niraparib carboxylic acid metabolite M10
Scientific Research Applications
Niraparib carboxylic acid metabolite M1 is primarily used in pharmacokinetic and pharmacodynamic studies to understand the metabolism and excretion of niraparib. It is also used in studies investigating the efficacy and toxicity of niraparib in cancer treatment. The metabolite is crucial for understanding the drug’s behavior in the body and optimizing dosing regimens .
Mechanism of Action
Niraparib carboxylic acid metabolite M1, like its parent compound niraparib, inhibits the activity of poly (ADP-ribose) polymerase enzymes, specifically PARP-1 and PARP-2. These enzymes play a critical role in the repair of single-strand DNA breaks. By inhibiting these enzymes, niraparib and its metabolites induce cytotoxicity in cancer cells, particularly those deficient in homologous recombination repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
- Olaparib
- Rucaparib
- Talazoparib
Comparison
Niraparib carboxylic acid metabolite M1 is unique in its formation and subsequent glucuronidation to form M10. While other PARP inhibitors like olaparib, rucaparib, and talazoparib also undergo metabolic transformations, the specific pathways and metabolites differ. For instance, olaparib and rucaparib are extensively metabolized by cytochrome P450 enzymes, whereas niraparib primarily undergoes hydrolysis and glucuronidation .
Properties
Molecular Formula |
C19H19N3O2 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-(4-piperidin-3-ylphenyl)indazole-7-carboxylic acid |
InChI |
InChI=1S/C19H19N3O2/c23-19(24)17-5-1-3-15-12-22(21-18(15)17)16-8-6-13(7-9-16)14-4-2-10-20-11-14/h1,3,5-9,12,14,20H,2,4,10-11H2,(H,23,24) |
InChI Key |
HDQHGRLURKGIFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.